molecular formula C6H3BrINO2 B3029026 5-Bromo-4-iodopyridine-3-carboxylic acid CAS No. 491588-98-8

5-Bromo-4-iodopyridine-3-carboxylic acid

Cat. No. B3029026
M. Wt: 327.90
InChI Key: DDILUXVGWWORKX-UHFFFAOYSA-N
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Description

5-Bromo-4-iodopyridine-3-carboxylic acid, also known as 5-Bromo-4-iodonicotinic acid, is a halogenated heterocycle . Its empirical formula is C6H3BrINO2 and it has a molecular weight of 327.90 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-iodopyridine-3-carboxylic acid can be represented by the SMILES string OC(=O)c1cncc(Br)c1I . This indicates that the molecule consists of a pyridine ring with bromo and iodo substituents at the 5th and 4th positions, respectively, and a carboxylic acid group at the 3rd position .


Physical And Chemical Properties Analysis

5-Bromo-4-iodopyridine-3-carboxylic acid is a solid substance . It has a melting point of 158-163 °C . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 5-Bromo-4-iodopyridine-3-carboxylic acid is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .
    • Results : The outcomes of these reactions would be new compounds with potential applications in various fields, such as pharmaceuticals or materials science .
  • Pharmaceutical Research

    • Application : Compounds with a similar core structure to 5-Bromo-4-iodopyridine-3-carboxylic acid, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, have shown significant therapeutic potential .
    • Method : These compounds are often synthesized and then tested in biological assays to determine their activity against various targets, such as enzymes or receptors .
    • Results : Some compounds in this class have been found to have activity as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
  • Material Science

    • Application : 5-Bromo-4-iodopyridine-3-carboxylic acid could potentially be used in the synthesis of regioregular thiophene-based conjugated polymers .
    • Method : These polymers are synthesized using organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus .
    • Results : The resulting polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Environmental Science

    • Application : Halogenated compounds like 5-Bromo-4-iodopyridine-3-carboxylic acid are often used in environmental science as tracers to study the transport and fate of organic contaminants in the environment .
    • Method : These compounds are introduced into the environment under controlled conditions, and their movement and transformation are monitored over time .
    • Results : The results of these studies can provide valuable information about the behavior of organic contaminants in the environment .
  • Halogenated Heterocycles

    • Application : 5-Bromo-4-iodopyridine-3-carboxylic acid is a halogenated heterocycle . Halogenated heterocycles are often used in the synthesis of pharmaceuticals and agrochemicals .
    • Method : These compounds are often synthesized and then tested in biological assays to determine their activity against various targets, such as enzymes or receptors .
    • Results : Some compounds in this class have been found to have activity as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

5-bromo-4-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDILUXVGWWORKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704457
Record name 5-Bromo-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-iodopyridine-3-carboxylic acid

CAS RN

491588-98-8
Record name 5-Bromo-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-4-IODOPYRIDINE-3-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
… Also, on 5-bromo-4-iodopyridine-3-carboxylic acid 113 lithiation took place adjacent to bromine in position 6 and subsequent migration of iodine in this position occurred (Scheme 17 …
Number of citations: 27 link.springer.com

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